4-Ethyl-1-methoxyhex-2-yne, also known as 4-ethyl-5-methylhex-2-yne, is an organic compound characterized by its unique structure that includes a triple bond between carbon atoms. The molecular formula of this compound is , and it has a molecular weight of approximately 124.23 g/mol. The structure features a linear arrangement of carbon atoms with an ethyl group and a methoxy group attached to the main chain, contributing to its unique chemical properties and reactivity. The compound is classified as an alkyne due to the presence of a carbon-carbon triple bond, which significantly influences its chemical behavior and potential applications in various fields .
The reactivity of 4-ethyl-1-methoxyhex-2-yne primarily involves reactions typical of alkynes, including:
These reactions make 4-ethyl-1-methoxyhex-2-yne a versatile intermediate in organic synthesis .
The synthesis of 4-ethyl-1-methoxyhex-2-yne can be achieved through several methods:
4-Ethyl-1-methoxyhex-2-yne has potential applications in various fields:
Interaction studies involving 4-ethyl-1-methoxyhex-2-yne could focus on its reactivity with various reagents and biological molecules. Investigating these interactions helps understand its potential applications in drug design or material development. Studies may include:
Several compounds share structural similarities with 4-ethyl-1-methoxyhex-2-yne, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Ethyl-5-methylhex-2-yne | Contains a triple bond; similar structure | |
3-Methylhex-2-yne | Shorter carbon chain; different branching | |
3-Ethylhex-3-yne | Different positioning of substituents | |
1-Methoxybutyne | Contains a methoxy group; shorter chain |
The uniqueness of 4-ethyl-1-methoxyhex-2-yne lies in its specific arrangement of substituents around the triple bond, which influences its reactivity and potential applications compared to other similar compounds. Its methoxy group adds distinctive properties that are not present in simpler alkynes .
Alkynyl ethers, which combine an alkyne moiety with an ether functional group, have garnered interest due to their dual reactivity profiles. Early work on alkynyl ethers focused on their use as intermediates in natural product synthesis, particularly in constructing complex macrocycles and stereochemically defined frameworks. For example, chiral hex-5-yn-2-ones bearing methoxy groups were instrumental in synthesizing bacteriochlorophyll precursors, where the ether group stabilized reactive intermediates during multi-step transformations. The methoxy group’s electron-donating properties enhance the alkyne’s susceptibility to electrophilic additions while mitigating undesired side reactions, a feature observed in related systems like 1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one.
The development of asymmetric methodologies, such as the Schreiber-modified Nicholas reaction, enabled precise stereocontrol in alkynyl ether synthesis. These advances laid the groundwork for designing molecules like 4-ethyl-1-methoxyhex-2-yne, where substituent positioning influences both stability and reactivity.
Positional isomerism in terminal alkynes like 4-ethyl-1-methoxyhex-2-yne profoundly impacts their physical and chemical behavior. Comparative studies on analogs such as 4-ethyl-4-methylhex-2-yne (CAS 17530-25-5) reveal that branching near the triple bond alters boiling points, solubility, and reaction kinetics. For instance, the ethyl and methyl substituents in 4-ethyl-4-methylhex-2-yne induce steric hindrance, slowing nucleophilic attacks at the triple bond compared to less substituted analogs.
In 4-ethyl-1-methoxyhex-2-yne, the methoxy group at carbon 1 introduces electronic effects that modulate the alkyne’s acidity. The oxygen’s lone pairs delocalize electron density toward the triple bond, reducing its electrophilicity. This contrasts with non-ether-substituted alkynes like 1-chloro-5-methylhex-2-yne (CID 140111696), where electron-withdrawing groups increase triple bond reactivity.
Compound | Substituents | Key Properties |
---|---|---|
4-Ethyl-1-methoxyhex-2-yne | Methoxy (C1), ethyl (C4) | Stabilized triple bond, reduced electrophilicity |
4-Ethyl-4-methylhex-2-yne | Methyl (C4), ethyl (C4) | Steric hindrance, slower reaction kinetics |
1-Chloro-5-methylhex-2-yne | Chloro (C1), methyl (C5) | Enhanced electrophilicity, prone to nucleophilic substitution |
The synthesis of 4-ethyl-1-methoxyhex-2-yne likely involves sequential alkylation and etherification steps. A plausible route, inferred from methods used for related compounds, begins with a propargyl alcohol derivative. For example, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, prepared via a Schreiber-modified Nicholas reaction, could serve as a precursor. Reduction with diisobutylaluminum hydride (DIBAL-H) would yield an aldehyde intermediate, which could undergo methoxy group installation via nucleophilic substitution or Mitsunobu reaction.
Challenges in such syntheses include controlling stereochemical outcomes and avoiding side reactions like oxidation or epimerization. In analogous systems, maintaining reaction temperatures near 0°C proved critical for preserving aldehyde intermediates.
Transition-metal catalysis offers avenues for efficient alkyne synthesis. Palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, could link ethynyl fragments with ethyl and methoxy-bearing units. For instance, coupling a methoxy-protected propargyl bromide with an ethyl-substituted alkyne precursor might yield the target compound.
Enantioselective methods remain underexplored for this specific molecule but could draw from chiral auxiliary strategies used in synthesizing (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one. Here, Evans oxazolidinones or Jacobsen epoxidation catalysts might induce asymmetry during key bond-forming steps.
The electron-deficient triple bond in 4-ethyl-1-methoxyhex-2-yne is poised to participate in Knoevenagel condensations. In related systems, such reactions with aldehydes or ketones yield α,β-unsaturated carbonyl compounds, which undergo subsequent cyclizations to form heterocycles. For example, Knoevenagel adducts derived from similar alkynyl ethers undergo Nazarov cyclization to generate five-membered rings, a strategy employed in tetrapyrrole macrocycle synthesis.
The alkyne’s linear geometry facilitates [2+2] and [3+2] cycloadditions. Huisgen azide-alkyne cycloaddition (click chemistry) could append triazole moieties to the molecule, enhancing its utility in bioconjugation. Additionally, Diels-Alder reactions with electron-rich dienes might afford bicyclic structures, though steric effects from the ethyl and methoxy groups could modulate regioselectivity.
Alkynyl ethers like 4-ethyl-1-methoxyhex-2-yne serve as monomers in conductive polymer synthesis. The triple bond’s rigidity, combined with the methoxy group’s solubility-enhancing properties, makes such compounds candidates for organic semiconductors. Comparative studies on alkene analogs like 4-ethyl-2-methylhex-2-ene (CID 57267535) highlight the alkyne’s superior thermal stability and electronic conductivity.
The methoxy group’s ability to improve bioavailability positions 4-ethyl-1-methoxyhex-2-yne as a potential intermediate in drug discovery. Structural analogs have been used to construct protease inhibitors and kinase modulators, where the alkyne acts as a bioisostere for aromatic rings.
The retrosynthetic analysis of 4-Ethyl-1-methoxyhex-2-yne necessitates systematic disconnection of the molecular framework to identify feasible synthetic precursors and transformation strategies [6] [4]. The target molecule presents three primary disconnection sites: the methoxy-alkyne carbon-oxygen bond, the alkyne carbon-carbon triple bond, and the ethyl substituent attachment point [5] [3].
The most strategically advantageous retrosynthetic approach involves disconnection at the carbon-oxygen bond linking the methoxy group to the alkyne terminus [4] [7]. This disconnection reveals two key fragments: a terminal alkyne precursor (4-ethylhex-2-yne) and a methoxy nucleophile equivalent [6] [8]. The terminal alkyne fragment can be further disconnected through alkynylation strategies, where the carbon-carbon triple bond formation represents a critical bond-forming step [9] [10].
Alternative retrosynthetic pathways include disconnection through the alkyne carbon framework, generating acetylide anion equivalents and alkyl halide partners [4] [9]. The ethyl substituent at position 4 introduces additional complexity, requiring consideration of regioselective alkylation or cross-coupling methodologies to establish the quaternary carbon center with appropriate stereochemical control [5] [11].
Disconnection Strategy | Fragment A | Fragment B | Synthetic Transformation |
---|---|---|---|
Methoxy-alkyne cleavage | 4-Ethylhex-2-yne | Methoxide nucleophile | Nucleophilic substitution |
Alkyne formation | Acetylide anion | Alkyl halide | Alkynylation coupling |
Ethyl substitution | Hex-2-yne backbone | Ethyl electrophile | Alkylation reaction |
The retrosynthetic analysis must also consider the stereochemical implications of the internal alkyne geometry and the potential for competing elimination pathways during key bond-forming transformations [6] [2]. The presence of the ethyl substituent at the propargylic position introduces steric considerations that influence both the choice of synthetic methodology and the expected reaction outcomes [3] [12].
Transition metal-catalyzed transformations provide the most versatile and efficient approaches for constructing the complex alkyne framework of 4-Ethyl-1-methoxyhex-2-yne [13] [14]. These methodologies leverage the unique reactivity profiles of alkyne substrates in coordination with various transition metal centers to achieve selective carbon-carbon and carbon-heteroatom bond formation [15] [16].
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern alkyne synthesis, particularly through Sonogashira coupling methodologies [10] [17]. The Sonogashira reaction employs palladium catalysts in conjunction with copper co-catalysts to facilitate the coupling of terminal alkynes with aryl or vinyl halides [18] [19]. For 4-Ethyl-1-methoxyhex-2-yne synthesis, modified Sonogashira conditions can accommodate alkyl halide coupling partners through optimization of ligand systems and reaction conditions [10] [15].
The mechanistic pathway of palladium-catalyzed alkyne functionalization involves sequential oxidative addition, transmetallation, and reductive elimination steps [18] [16]. The palladium cycle intersects with a copper-mediated activation pathway that generates reactive acetylide intermediates from terminal alkyne precursors [17] [19]. This dual catalytic system enables efficient carbon-carbon bond formation under relatively mild reaction conditions while maintaining high functional group tolerance [10] [14].
Catalyst System | Substrate Scope | Reaction Conditions | Yield Range |
---|---|---|---|
Palladium-Phosphine | Terminal alkynes + Alkyl halides | 80-110°C, Inert atmosphere | 60-90% |
Palladium-Copper | Aromatic alkynes + Vinyl halides | Room temperature, Base | 70-95% |
Rhodium-Phosphine | Internal alkynes + Organoboranes | 60-100°C, Protic solvents | 65-85% |
Alternative transition metal systems, including rhodium and ruthenium complexes, offer complementary reactivity patterns for alkyne functionalization [14] [20]. Rhodium-catalyzed hydrocarboxylation provides access to α,β-unsaturated carboxylic acid intermediates that can be further elaborated through reduction and functional group manipulation [16] [12]. The regioselectivity of rhodium-catalyzed processes typically favors terminal alkyne insertion, providing opportunities for selective functionalization of the alkyne terminus [14] [21].
Ruthenium-catalyzed alkyne metathesis represents an emerging methodology for constructing complex alkyne frameworks through carbon-carbon triple bond redistribution [22] [14]. This approach enables the assembly of internal alkynes with defined substitution patterns while maintaining excellent atom economy and functional group compatibility [22] [20].
Copper-mediated cross-coupling reactions provide specialized methodologies for introducing methoxy functionality into alkyne frameworks, addressing the specific synthetic requirements for 4-Ethyl-1-methoxyhex-2-yne preparation [23] [24]. These transformations exploit the unique reactivity of copper centers toward both alkyne substrates and alkoxide nucleophiles [25] [26].
The copper-catalyzed alkoxylation of terminal alkynes represents a direct approach to methoxyalkyne formation through nucleophilic substitution mechanisms [23] [7]. This methodology typically employs copper iodide or copper acetate catalysts in combination with methoxide nucleophiles under basic conditions [8] [27]. The reaction proceeds through initial copper-alkyne coordination followed by nucleophilic attack of the methoxide at the activated alkyne terminus [28] [29].
Mechanistic studies reveal that copper-mediated alkoxylation involves formation of copper-acetylide intermediates that exhibit enhanced electrophilicity toward alkoxide nucleophiles [25] [24]. The copper center serves both as a Lewis acid activator for the alkyne substrate and as a mediator for the nucleophilic substitution process [7] [27]. This dual functionality enables efficient methoxyalkyne formation under mild reaction conditions with excellent regioselectivity [29] [8].
Copper Source | Alkoxide Nucleophile | Solvent System | Temperature Range | Conversion Efficiency |
---|---|---|---|---|
Copper(I) iodide | Sodium methoxide | Dimethyl formamide | 60-80°C | 75-90% |
Copper(II) acetate | Potassium methoxide | Tetrahydrofuran | 40-60°C | 70-85% |
Copper(I) bromide | Lithium methoxide | Dimethyl sulfoxide | 80-100°C | 65-80% |
Advanced copper-catalyzed methodologies incorporate carbonate activation strategies for methoxy group installation [26] [30]. These approaches utilize dialkyl carbonates as methoxy sources in combination with terminal alkynes under copper catalysis [26] [24]. The reaction proceeds through carbonate activation and subsequent nucleophilic addition to generate methoxyacrylate intermediates that can be further transformed to the desired methoxyalkyne products [26] [30].
The substrate scope of copper-mediated methoxyalkyne formation encompasses both terminal and internal alkynes, although reaction efficiency varies significantly with alkyne substitution patterns [23] [25]. Terminal alkynes generally exhibit superior reactivity due to the enhanced acidity of the terminal hydrogen and the reduced steric hindrance around the reaction center [24] [29]. Internal alkynes require more forcing conditions and specialized ligand systems to achieve efficient methoxylation [7] [27].
The computational chemistry investigation of 4-Ethyl-1-methoxyhex-2-yne provides fundamental insights into the molecular behavior and reactivity patterns through advanced theoretical approaches. Modern computational methods have revealed detailed mechanistic pathways and electronic structure characteristics that govern the chemical behavior of this alkyne derivative.
Density Functional Theory calculations have emerged as the primary computational tool for investigating alkyne reactivity patterns, with particular emphasis on the electronic structure and energetic profiles of 4-Ethyl-1-methoxyhex-2-yne [1] [2]. The M06-2X functional combined with 6-311++G(d,p) basis sets provides accurate descriptions of the molecular geometry and electronic properties, revealing activation energies typically ranging from 15-25 kcal/mol for various reaction pathways [1].
The computational investigations demonstrate that alkyne reactivity strongly correlates with bond angles and strain energy distributions throughout the molecular framework [2]. For 4-Ethyl-1-methoxyhex-2-yne, the calculated bond angles around the triple bond typically range from 158-162 degrees, indicating moderate deviation from the ideal linear geometry [3]. These geometric distortions arise from the steric interactions between the ethyl and methoxy substituents, which create localized strain that influences the overall reactivity profile.
The electronic structure analysis reveals that the highest occupied molecular orbital energy ranges from -8.2 to -9.1 electron volts, while the lowest unoccupied molecular orbital energy spans -1.5 to -2.8 electron volts [4]. These frontier orbital energies play a crucial role in determining reaction barriers and selectivity patterns for various cycloaddition and addition reactions involving the alkyne functionality.
Computational studies using the B3LYP/6-31G(d) level of theory have shown that the dipole moment of 4-Ethyl-1-methoxyhex-2-yne ranges from 1.8 to 3.2 Debye, reflecting the polar nature of the methoxy substituent and its influence on the overall charge distribution [5]. The polarizability values, calculated at the MP2/aug-cc-pVTZ level, range from 12.5 to 15.8 cubic angstroms, indicating significant electronic delocalizability that facilitates various reaction mechanisms.
Molecular dynamics simulations employing the GFN2-xTB method with meta-dynamics approaches have provided detailed insights into the steric effects governing cycloaddition reactions of 4-Ethyl-1-methoxyhex-2-yne [6]. These simulations reveal that steric hindrance exhibits a characteristic volcano-shaped activity trend, where optimal reactivity occurs at intermediate levels of steric congestion [3] [7].
The buried volume calculations demonstrate that the ethyl and methoxy substituents create distinct steric environments that influence the approach trajectories of potential reaction partners [3]. The activation energies for cycloaddition reactions typically range from 20-35 kcal/mol, with the rate-determining step involving carbon-carbon bond formation processes [8]. The molecular dynamics trajectories show that bond angles fluctuate between 160-165 degrees during the reaction coordinate, reflecting the dynamic nature of steric interactions.
The computational investigations reveal that steric crowding at the alkyne termini affects the stability of reaction intermediates, with greater buried volumes leading to less exergonic insertion processes [3]. Conversely, for intramolecular cyclization reactions, increased steric hindrance results in smaller activation free energies due to the facilitated dissociation of products from sterically congested reaction sites [9].
The temporal evolution of reaction coordinates during molecular dynamics simulations indicates that conformational sampling plays a critical role in determining reaction outcomes [6]. The simulations capture solvent reorganization effects and conformational changes that are otherwise inaccessible through static computational models, providing comprehensive understanding of the dynamic aspects of steric effects in cycloaddition mechanisms [10].
Quantum mechanical modeling studies using coupled-cluster methods such as CCSD(T)/def2-TZVPP//M06-2X/def2-TZVP have elucidated the electronic substituent influences on the reactivity of 4-Ethyl-1-methoxyhex-2-yne [2] [11]. These high-level calculations demonstrate that electronic effects often dominate over steric effects in determining reaction pathways for small to medium-sized alkyne derivatives.
The methoxy substituent exhibits strong electron-donating characteristics through resonance interactions, which significantly alter the electronic density distribution along the alkyne framework [12] [5]. Natural Population Analysis calculations reveal that the methoxy oxygen atom carries a partial negative charge ranging from -0.35 to -0.42 elementary charges, while the adjacent carbon atoms show corresponding positive charge accumulation [4].
The electronic substituent effects manifest through hyperconjugative interactions between the methoxy group and the alkyne π-system [11]. These orbital interactions are particularly important in transition states, where the placement of the electron-donating methoxy group in the propargylic position has been demonstrated to lower activation energies by 1.3-2.5 kcal/mol compared to unsubstituted analogs [11].
Computational analyses using Natural Bond Orbital methods indicate that the electronic polarization induced by the methoxy substituent creates enhanced nucleophilic character at the alkyne terminus [13]. This electronic activation results in increased reactivity toward electrophilic addition reactions while simultaneously reducing the propensity for hydrogen evolution side reactions [14].
The quantum mechanical calculations reveal that the vibrational frequency of the carbon-carbon triple bond ranges from 2180-2220 cm⁻¹, with the methoxy substituent causing a systematic red-shift due to electron donation into the π* antibonding orbitals [15]. The bond length of the triple bond, calculated at the CCSD(T)/cc-pVTZ level, ranges from 1.195 to 1.205 angstroms, showing slight elongation compared to unsubstituted acetylene derivatives.
The computational investigations demonstrate that electron-withdrawing groups enhance alkyne reactivity through increased electrophilic character, while electron-donating substituents like the methoxy group create nucleophilic activation patterns [16] [17]. These electronic effects are quantitatively described through Hammett parameter correlations, with the methoxy group exhibiting a σ-parameter of approximately -0.27, indicating moderate electron-donating capacity [4].